N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
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Overview
Description
N-(3-ethoxypropyl)-N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thieno[3,4-c]pyrazole core, which is known for its biological activity, and a fluorophenyl group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of the Ethanediamide Moiety: The final step involves coupling the ethanediamide group to the intermediate compound, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-ethoxypropyl)-N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique pharmacological profile.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the thieno[3,4-c]pyrazole core can modulate biological activity through various pathways. These interactions can lead to the inhibition or activation of specific cellular processes, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluorophenyl)-2-methyl-4-oxobutanenitrile
- 3-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-thiazol-2-yl)-acrylonitrile
- 4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
N-(3-ethoxypropyl)-N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide stands out due to its unique combination of a thieno[3,4-c]pyrazole core and a fluorophenyl group. This combination can result in enhanced biological activity and specificity compared to similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-2-26-9-3-8-20-17(24)18(25)21-16-14-10-27-11-15(14)22-23(16)13-6-4-12(19)5-7-13/h4-7H,2-3,8-11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDGVUUUWRXGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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